molecular formula C8H8ClN3O2S B14458033 5-Amino-7-chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione CAS No. 71870-67-2

5-Amino-7-chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione

Cat. No.: B14458033
CAS No.: 71870-67-2
M. Wt: 245.69 g/mol
InChI Key: WUPPPJYXHQNOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-7-chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a heterocyclic compound that belongs to the benzothiadiazine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of 2-amino-5-chlorobenzenesulfonamide with methyl isocyanate: under reflux conditions.

    Condensation reactions: involving chlorinated aromatic amines and thiourea derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous flow reactors: for efficient heat and mass transfer.

    Catalytic processes: to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like tin(II) chloride.

    Substitution: Halogenation, nitration, or sulfonation reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Tin(II) chloride, sodium borohydride.

    Substitution reagents: Chlorine, nitric acid, sulfuric acid.

Major Products Formed

    Sulfoxides and sulfones: from oxidation reactions.

    Amino derivatives: from reduction reactions.

    Halogenated, nitrated, or sulfonated derivatives: from substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Amino-7-chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione involves its interaction with specific molecular targets:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    Pathways involved: May include pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine derivatives: Compounds with similar core structures but different substituents.

    Sulfonamide derivatives: Compounds with sulfonamide groups attached to aromatic rings.

Uniqueness

5-Amino-7-chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiadiazine derivatives.

Properties

IUPAC Name

7-chloro-3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2S/c1-4-11-8-6(10)2-5(9)3-7(8)15(13,14)12-4/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPPPJYXHQNOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=CC(=CC(=C2N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501879
Record name 5-Amino-7-chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71870-67-2
Record name 5-Amino-7-chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.